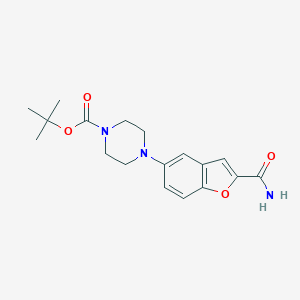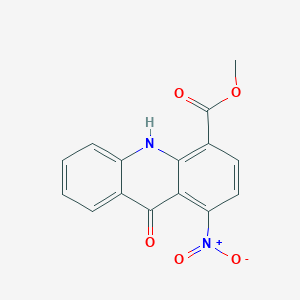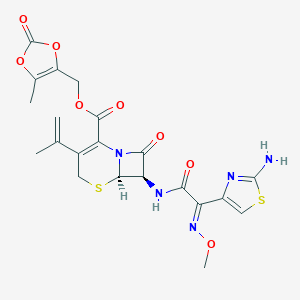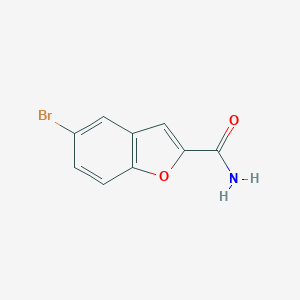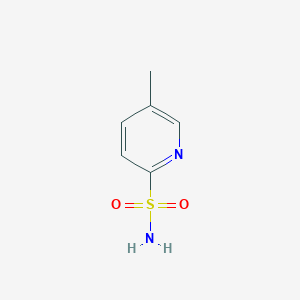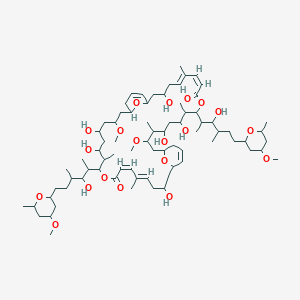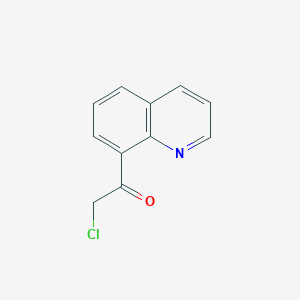
2-Chloro-1-(8-quinolinyl)ethanone
Übersicht
Beschreibung
2-Chloro-1-(8-quinolinyl)ethanone, also known as CQ, is a chemical compound that has been widely used in scientific research due to its unique properties. CQ is a synthetic molecule that is derived from quinoline and has a chloro group attached to it. It has been shown to have a variety of biological activities, including antimalarial, antitumor, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(8-quinolinyl)ethanone is not fully understood, but it has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. 2-Chloro-1-(8-quinolinyl)ethanone has also been shown to inhibit autophagy, a process that is involved in the degradation of cellular components. In addition, 2-Chloro-1-(8-quinolinyl)ethanone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
2-Chloro-1-(8-quinolinyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. 2-Chloro-1-(8-quinolinyl)ethanone has also been shown to inhibit autophagy, a process that is involved in the degradation of cellular components. In addition, 2-Chloro-1-(8-quinolinyl)ethanone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-1-(8-quinolinyl)ethanone has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. 2-Chloro-1-(8-quinolinyl)ethanone is also relatively stable and can be stored for long periods of time. However, 2-Chloro-1-(8-quinolinyl)ethanone also has some limitations for lab experiments. It has been shown to have toxic effects on some cell types, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the use of 2-Chloro-1-(8-quinolinyl)ethanone in scientific research. 2-Chloro-1-(8-quinolinyl)ethanone has been shown to have antimalarial, antitumor, and anti-inflammatory effects, and further research is needed to fully understand its mechanism of action. 2-Chloro-1-(8-quinolinyl)ethanone has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy, and further research is needed to explore these applications. Additionally, 2-Chloro-1-(8-quinolinyl)ethanone has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease, and further research is needed to explore this potential.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(8-quinolinyl)ethanone has been widely used in scientific research due to its unique properties. It has been shown to have antimalarial, antitumor, and anti-inflammatory effects. 2-Chloro-1-(8-quinolinyl)ethanone has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Eigenschaften
CAS-Nummer |
129486-81-3 |
|---|---|
Produktname |
2-Chloro-1-(8-quinolinyl)ethanone |
Molekularformel |
C11H8ClNO |
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
2-chloro-1-quinolin-8-ylethanone |
InChI |
InChI=1S/C11H8ClNO/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2 |
InChI-Schlüssel |
DQVZSJJKBMELPE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)C(=O)CCl)N=CC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)CCl)N=CC=C2 |
Synonyme |
Ethanone, 2-chloro-1-(8-quinolinyl)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

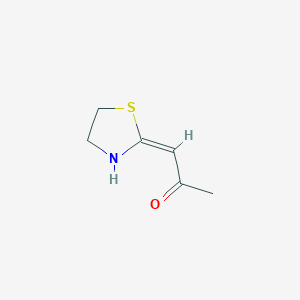

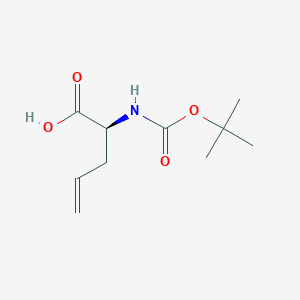
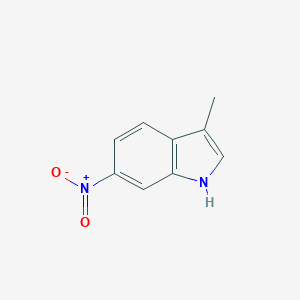
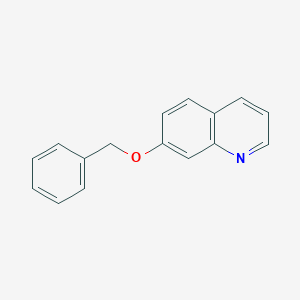
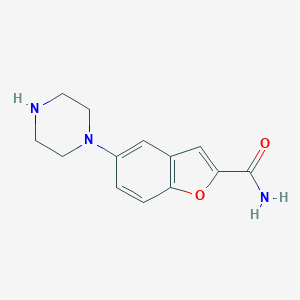
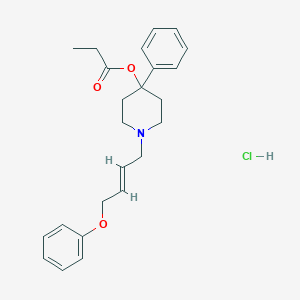
![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)
